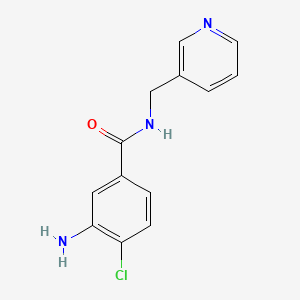

3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide is a chemical compound with the CAS Number: 1018502-06-1 . It has a molecular weight of 261.71 and its IUPAC name is 3-amino-4-chloro-N-(3-pyridinylmethyl)benzamide .

Molecular Structure Analysis

The InChI code for 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide is 1S/C13H12ClN3O/c14-11-4-3-10(6-12(11)15)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8,15H2,(H,17,18) .Physical And Chemical Properties Analysis

3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Pharmacological Properties and Clinical Use

3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide, as a structural component, is found in compounds like Metoclopramide, which is known for its pharmacological properties in treating various gastrointestinal disorders. It assists in radiological identification of small intestine lesions, facilitates duodenal intubation and biopsy, and eases emergency endoscopy in upper gastrointestinal hemorrhage. Moreover, it is used to reduce post-operative vomiting, radiation sickness, and drug-induced vomiting, and may provide symptomatic relief in dyspepsia, vertigo, reflux esophagitis, and hiccups. Metoclopramide promotes gastric emptying prior to anesthesia but its efficacy in healing gastric ulcers and preventing duodenal ulcer relapse remains unproven. Its side effects are generally few and transient, but extrapyramidal reactions can occur. The compound does not significantly affect gastric secretion and may sensitize gut muscle to endogenous acetylcholine action. It also influences the absorption of various drugs, thereby indicating its potential in improving therapeutic efficacy of co-administered medications. The compound's role in the central nervous system includes its anti-emetic effects, likely mediated by blocking the chemoreceptor trigger zone for vomiting. Despite its pharmacodynamic and pharmacokinetic properties, the therapeutic application of Metoclopramide, and by extension 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide, in the prevention and treatment of emesis in various clinical contexts has been well established, highlighting its significance in medical research and clinical practice (Pinder et al., 2012).

Synthesis and Structural Properties

The compound's relevance extends into the field of synthetic and structural chemistry, particularly in the synthesis of novel substituted thiazolidinones. Research in this area focuses on the reaction of chloral with substituted anilines, leading to the formation of various intermediates and ultimately, to a series of substituted thiazolidinones. This synthetic route offers insights into the conformation of the resulting products through high-resolution magnetic resonance spectra and ab initio calculations. Such studies are crucial for understanding the structural and electronic properties of these compounds, which can influence their biological activity and potential therapeutic applications (Issac & Tierney, 1996).

Potential Applications in Novel Synthetic Opioids

The compound's structural framework is also explored in the context of non-fentanyl novel synthetic opioid receptor agonists, known colloquially as U-drugs. Research in this domain aims to understand the chemistry and pharmacology of these substances, developed originally in the 1970s and 1980s, and their emergence as substances of abuse. The detailed review of these compounds, including their impact on drug markets, prevalence, harm, and the role of international early warning systems in tracking emerging psychoactive substances, underscores the importance of preemptive research in this area. Such studies are essential for early detection in toxicological samples and for understanding the stereochemistry's effect on potency, which could guide the development of detection methods and therapeutic interventions (Sharma et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-amino-4-chloro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c14-11-4-3-10(6-12(11)15)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8,15H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTGNXCAERCAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B603748.png)

![N,N-dimethyl-4-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603750.png)

![3-(4-Morpholinylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603751.png)

![6-(Biphenyl-4-ylmethyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603753.png)

![3-(Morpholin-4-ylmethyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603754.png)

![Allyl 4-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B603761.png)

![4-Tert-butylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B603762.png)

![6-(5-Methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603764.png)

![6-(Dichloromethyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603766.png)

![N-({6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B603767.png)

![N,N-diethyl-N-{[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B603768.png)

![3-[3-(azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B603769.png)

![3-(1-Azepanylmethyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603770.png)